(2S,4R)-1-Cbz-4-methyl-piperidine-2-carboxylic acid
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Overview
Description
(2S,4R)-1-Cbz-4-methyl-piperidine-2-carboxylic acid is a chiral compound that belongs to the class of piperidine carboxylic acids It is characterized by the presence of a carbobenzyloxy (Cbz) protecting group on the nitrogen atom, a methyl group at the 4-position, and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-1-Cbz-4-methyl-piperidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available starting material, (2S,4R)-4-methyl-piperidine-2-carboxylic acid.
Protection: The nitrogen atom is protected using a carbobenzyloxy (Cbz) group. This is achieved by reacting the piperidine derivative with benzyl chloroformate in the presence of a base such as sodium carbonate or triethylamine.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: (2S,4R)-1-Cbz-4-methyl-piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the Cbz protecting group, yielding the free amine.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or catalytic transfer hydrogenation with formic acid can be employed to remove the Cbz group.
Substitution: Esterification can be achieved using alcohols and acid catalysts, while amide formation can be facilitated by coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Major Products:
Oxidation: Products may include ketones, aldehydes, or carboxylic acids, depending on the specific reaction conditions.
Reduction: The primary product is the free amine, (2S,4R)-4-methyl-piperidine-2-carboxylic acid.
Substitution: Ester and amide derivatives are common products of substitution reactions.
Scientific Research Applications
(2S,4R)-1-Cbz-4-methyl-piperidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme-substrate interactions and as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs targeting neurological and cardiovascular diseases.
Industry: The compound is utilized in the production of fine chemicals and as a starting material for the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2S,4R)-1-Cbz-4-methyl-piperidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, releasing the active amine upon removal of the Cbz protecting group. The free amine can then interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved vary depending on the specific drug or research application.
Comparison with Similar Compounds
(2S,4R)-4-methyl-piperidine-2-carboxylic acid: The parent compound without the Cbz protecting group.
(2S,4S)-1-Cbz-4-methyl-piperidine-2-carboxylic acid: A diastereomer with different stereochemistry at the 4-position.
(2R,4R)-1-Cbz-4-methyl-piperidine-2-carboxylic acid: An enantiomer with opposite stereochemistry at both the 2- and 4-positions.
Uniqueness: (2S,4R)-1-Cbz-4-methyl-piperidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the Cbz protecting group. This combination imparts distinct chemical and biological properties, making it valuable for specific synthetic and research applications. The stereochemistry influences the compound’s reactivity and interactions with chiral environments, while the Cbz group provides stability and protection during synthetic transformations.
Properties
IUPAC Name |
(2S,4R)-4-methyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-11-7-8-16(13(9-11)14(17)18)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18)/t11-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHYCTGYIQOAJQ-YPMHNXCESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C(C1)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN([C@@H](C1)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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